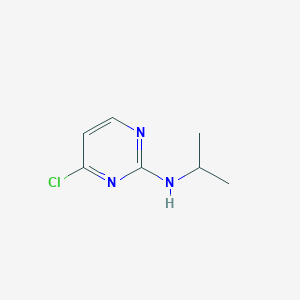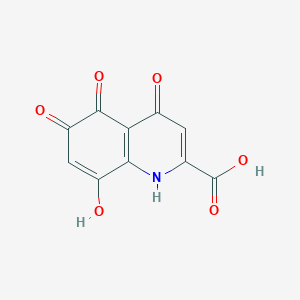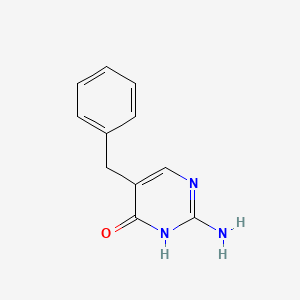
2-(3-メトキシフェニル)-2-メチルプロパン酸メチル
概要
説明
Methyl 2-(3-methoxyphenyl)-2-methylpropanoate is an organic compound with the molecular formula C12H16O3. It is an ester derived from 3-methoxybenzoic acid and 2-methylpropanol. This compound is known for its pleasant aroma and is often used in the fragrance industry. Additionally, it has applications in organic synthesis as an intermediate for various chemical reactions.
科学的研究の応用
Methyl 2-(3-methoxyphenyl)-2-methylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development due to its structural similarity to bioactive compounds.
Industry: Utilized in the fragrance industry for its aromatic properties.
作用機序
Target of Action
Similar compounds such as resiniferatoxin have been found to interact with the vanilloid receptor in a subpopulation of primary afferent sensory neurons involved in nociception .
Mode of Action
Capsaicin, for example, activates the vanilloid receptor in a subpopulation of primary afferent sensory neurons involved in nociception . Apocynin, on the other hand, inhibits NADPH oxidase activity, preventing the production of superoxide in human agranulocytes or neutrophilic granulocytes .
Biochemical Pathways
For instance, protocatechuate (PCA), a compound with a similar structure, is known to be degraded via three distinct catabolic pathways: the PCA 2,3-cleavage, PCA 3,4-cleavage, and PCA 4,5-cleavage pathways .
Pharmacokinetics
Similar compounds such as methyl 2-(4-hydroxy-3-methoxyphenyl)acetate have been studied .
Result of Action
For instance, a series of S-benzylated or S-alkylated-coumarins were synthesized by reacting 7-((5-mercapto-1,3,4-oxadiazol-2-yl)methoxy)-4,5-dimethyl-2H-chromen-2-one with various alkyl and benzyl halides .
Action Environment
It is known that similar compounds like guaiacol, which is a common product of the pyrolysis of wood, are present in wood smoke and contribute to the flavor of many substances such as whiskey and roasted coffee .
準備方法
Synthetic Routes and Reaction Conditions
Methyl 2-(3-methoxyphenyl)-2-methylpropanoate can be synthesized through esterification of 3-methoxybenzoic acid with 2-methylpropanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Reaction:
3-methoxybenzoic acid+2-methylpropanolH2SO4Methyl 2-(3-methoxyphenyl)-2-methylpropanoate+H2O
Industrial Production Methods
In an industrial setting, the production of methyl 2-(3-methoxyphenyl)-2-methylpropanoate involves continuous esterification processes using large-scale reactors. The reaction conditions are optimized for high yield and purity, often employing distillation techniques to separate the ester from the reaction mixture.
化学反応の分析
Types of Reactions
Methyl 2-(3-methoxyphenyl)-2-methylpropanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 3-methoxybenzoic acid and 2-methylpropanol in the presence of a strong acid or base.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The methoxy group on the aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as bromine (Br2) or nitrating agents (HNO3/H2SO4).
Major Products
Hydrolysis: 3-methoxybenzoic acid and 2-methylpropanol.
Reduction: 3-methoxyphenyl-2-methylpropanol.
Substitution: Various substituted derivatives depending on the electrophile used.
類似化合物との比較
Methyl 2-(3-methoxyphenyl)-2-methylpropanoate can be compared with other esters of 3-methoxybenzoic acid and 2-methylpropanol derivatives. Similar compounds include:
Methyl 3-methoxybenzoate: Lacks the 2-methyl group, resulting in different physical and chemical properties.
Ethyl 2-(3-methoxyphenyl)-2-methylpropanoate: Similar structure but with an ethyl ester group instead of a methyl ester, affecting its reactivity and applications.
The uniqueness of methyl 2-(3-methoxyphenyl)-2-methylpropanoate lies in its specific combination of functional groups, which confer distinct aromatic properties and reactivity patterns.
特性
IUPAC Name |
methyl 2-(3-methoxyphenyl)-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-12(2,11(13)15-4)9-6-5-7-10(8-9)14-3/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVSBGHWTPTUGCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50619383 | |
| Record name | Methyl 2-(3-methoxyphenyl)-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50619383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32454-33-4 | |
| Record name | Methyl 2-(3-methoxyphenyl)-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50619383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


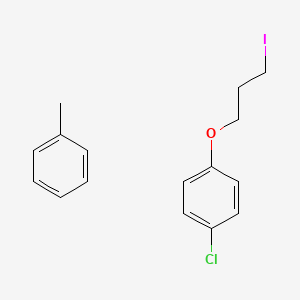
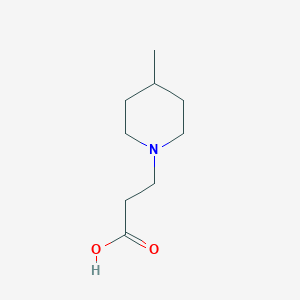


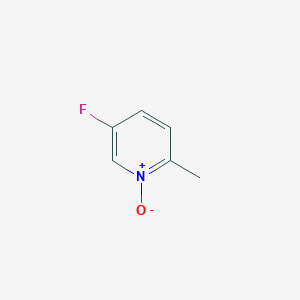
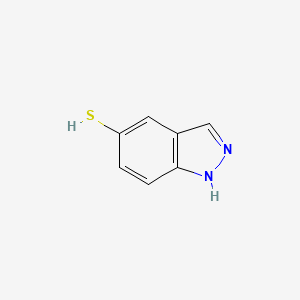
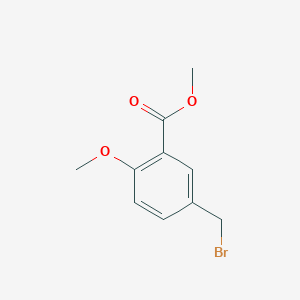
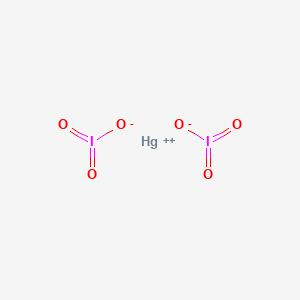
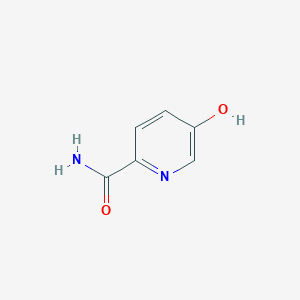
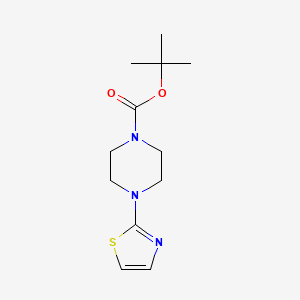
![Silane, triethoxy[3-[(3-ethyl-3-oxetanyl)methoxy]propyl]-](/img/structure/B1603201.png)
